molecular formula C12H7ClFN3O2S B2435583 N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide CAS No. 1645352-27-7

N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide

Cat. No.: B2435583
CAS No.: 1645352-27-7
M. Wt: 311.72
InChI Key: GYBUEYOBIXBIQP-UHFFFAOYSA-N
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Description

N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 2-chloro-6-fluoroaniline, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Cyanation: The amine group is converted to a cyano group through a Sandmeyer reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments ensures the efficient production of the compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonamide group.

    Substitution: The chloro and fluoro substituents can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chloro or fluoro groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential antimicrobial properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent, particularly in the treatment of bacterial infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Chloro-6-fluorophenyl)acetamide
  • N-(2-Chloro-6-fluorophenyl)-N’-cyanoacetamide
  • N-(2-Chloro-6-fluorophenyl)-N’-sulfonylacetamide

Uniqueness

N-(2-Chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide is unique due to the presence of both a cyanopyridine and sulfonamide group, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-(2-chloro-6-fluorophenyl)-6-cyanopyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClFN3O2S/c13-10-2-1-3-11(14)12(10)17-20(18,19)9-5-4-8(6-15)16-7-9/h1-5,7,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYBUEYOBIXBIQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NS(=O)(=O)C2=CN=C(C=C2)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClFN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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